

IUPAC name and synonyms for C5H3BrO2S

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-thiophenecarboxylic acid
Cat. No.:	B101367

[Get Quote](#)

An In-depth Technical Guide to Bromothiophenecarboxylic Acids (C5H3BrO2S) for Researchers and Drug Development Professionals

The chemical formula C5H3BrO2S represents a class of brominated thiophenecarboxylic acids that serve as versatile building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key isomers, their synthesis, physicochemical properties, and applications, with a focus on their relevance to drug discovery and development.

Isomers of C5H3BrO2S

There are four primary isomers of bromothiophenecarboxylic acid, each with distinct properties and reactivity profiles that make them suitable for different applications.

- 3-Bromothiophene-2-carboxylic acid
- **4-Bromo-2-thiophenecarboxylic acid**
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromothiophene-3-carboxylic acid

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the isomers of C5H3BrO2S is presented below for easy comparison.

Property	3-Bromothiophene-2-carboxylic acid	4-Bromo-2-thiophenecarboxylic acid	5-Bromo-2-thiophenecarboxylic acid	5-Bromothiophene-3-carboxylic acid
CAS Number	7311-64-0[1]	16694-18-1[2][3] [4]	7311-63-9[5]	100523-84-0
Molecular Weight	207.05 g/mol [6]	207.05 g/mol [2]	207.05 g/mol	207.05 g/mol
Melting Point	188-190 °C[7]	120-124 °C[3]	139-143 °C[8]	Not available
Boiling Point	Not available	323.7±27.0 °C (Predicted)[9]	318.9 °C at 760 mmHg[10]	Not available
Appearance	White to off-white solid	White to light yellow powder/crystals[3]	White to light yellow crystal powder[10]	Solid
¹ H NMR (CDCl ₃)	Not available	Not available	δ 10.87 (brs, 1H), 7.63 (d, J=4.0 Hz, 1H), 7.11 (d, J=4.0 Hz, 1H)[10]	δ 8.11 (d, J=1.6 Hz, 1H), 7.51 (d, J=1.6 Hz, 1H) [11]
¹³ C NMR	Not available	Available[2]	Not available	Not available
Mass Spectrum	Available[12]	Available[2]	Not available	Not available

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for their application in research and development.

Synthesis of 5-Bromothiophene-2-carboxylic acid

A primary route for the synthesis of 5-Bromothiophene-2-carboxylic acid involves the direct bromination of 2-thiophenecarboxylic acid.[\[8\]](#) An alternative method is the oxidation of 5-bromothiophene-2-carbaldehyde using Jones reagent.[\[8\]](#)

Protocol: Oxidation of 5-bromothiophene-2-carbaldehyde[\[13\]](#)

- Dissolve 5-bromothiophene-2-carbaldehyde (10g, 0.052 mol) in 100 mL of acetone.
- Cool the solution to 5 °C under a nitrogen atmosphere.
- Add 30.0 mL of 2.67 M Jones reagent dropwise to the stirred solution.
- Continue stirring at 5 °C for 30 minutes.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction and purify the crude product by trituration in hexanes followed by filtration to yield 5-Bromothiophene-2-carboxylic acid as a pale yellow solid.

Synthesis of 5-Bromothiophene-3-carboxylic acid

Protocol: Bromination of 3-thiophenecarboxylic acid[\[11\]](#)

- Dissolve 3-thiophenecarboxylic acid (10 g, 78 mmol) in 60 mL of glacial acetic acid in an Erlenmeyer flask with a stir bar.
- Slowly add a solution of bromine (5.61 g, 35.1 mmol) in 30 mL of glacial acetic acid.
- Stir the mixture for 1 hour.
- Pour the reaction mixture into 300 mL of water and stir for 15 minutes.
- Filter the solid and wash with water.
- Recrystallize the solid from 300 mL of water.
- Filter the recrystallized product and dry under vacuum overnight to yield 5-bromothiophene-3-carboxylic acid.

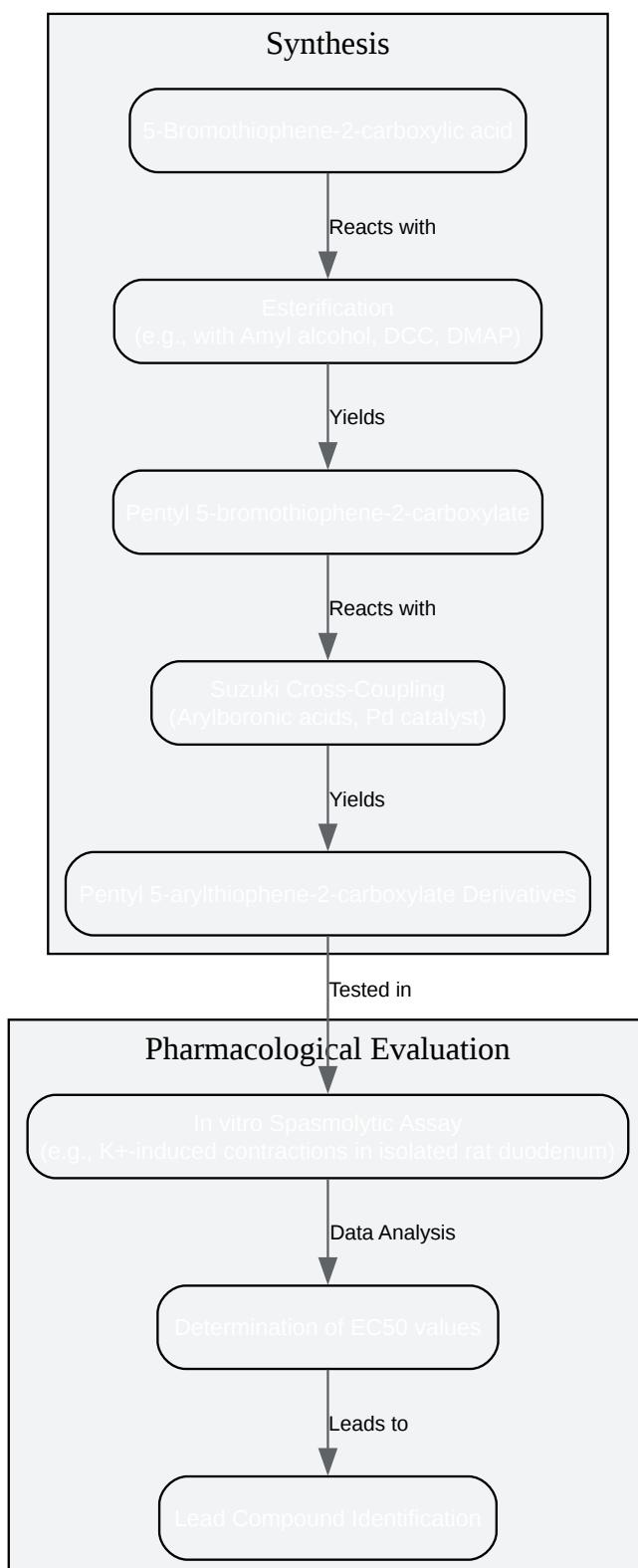
Synthesis of 3-Bromo-2-thiophenecarboxylic acid

Protocol: Oxidation of 3-bromo-2-thiophenealdehyde[7]

- Prepare silver oxide from 0.9 g of silver nitrate and 0.21 g of sodium hydroxide.
- Add a solution of 1 g of sodium hydroxide in 10 mL of water to the silver oxide.
- Add 1.0 g of 3-bromo-2-thiophenealdehyde to the mixture at 50 °C with stirring.
- Maintain the temperature at 50 °C with continued stirring.
- Filter the reaction mixture.
- Acidify the filtrate to precipitate the crude carboxylic acid.
- Recrystallize the product from water to obtain pure 3-bromo-2-thiophenecarboxylic acid.

Applications in Drug Discovery and Materials Science

Bromothiophenecarboxylic acids are valuable precursors for the synthesis of a wide range of derivatives with interesting biological activities and material properties.


Medicinal Chemistry Applications

Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, antitumor, antimicrobial, and anti-inflammatory properties.[14]

Spasmolytic Activity of 5-Bromo-2-thiophenecarboxylic Acid Derivatives:

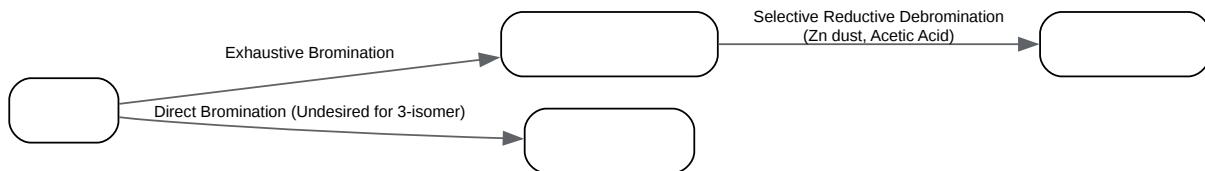
Derivatives of 5-bromo-2-thiophenecarboxylic acid have been synthesized and evaluated for their spasmolytic activity, with some compounds showing potential as calcium channel blockers.[14] The synthesis often involves an initial esterification of the carboxylic acid, followed by a Suzuki cross-coupling reaction to introduce various aryl groups.

Workflow for Synthesis and Evaluation of Spasmolytic Agents:

[Click to download full resolution via product page](#)

Caption: Synthetic and evaluation workflow for spasmolytic thiophene derivatives.

Materials Science Applications


The thiophene moiety is a key component in the development of organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).^[8] The bromo- and carboxylic acid functional groups on these isomers provide reactive handles for polymerization and the synthesis of conjugated materials. For instance, 5-bromo-2-thiophenecarboxylic acid can be used in the preparation of new porphyrin sensitizers for dye-sensitized solar cells.

Logical Relationships in Synthesis

The synthesis of specifically substituted thiophenes often requires multi-step pathways due to the directing effects of the substituents on the thiophene ring.

Logical Pathway for the Synthesis of 3-Bromothiophene:

Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene requires an indirect route.^[15]

[Click to download full resolution via product page](#)

Caption: Synthetic strategy for 3-bromothiophene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromothiophene-2-carboxylic acid 97 7311-64-0 [sigmaaldrich.com]
- 2. 4-Bromo-2-thiophenecarboxylic Acid | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 5-Bromo-2-thiophenecarboxylic acid - High purity | EN [georganics.sk]
- 6. 3-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 2739688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]
- 11. rsc.org [rsc.org]
- 12. 3-Bromothiophene-2-carboxylic acid(7311-64-0) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for C5H3BrO2S]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101367#iupac-name-and-synonyms-for-c5h3bro2s\]](https://www.benchchem.com/product/b101367#iupac-name-and-synonyms-for-c5h3bro2s)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com